physicochemical properties of 2-(Pyrrolidin-2-ylmethyl)thiazole
physicochemical properties of 2-(Pyrrolidin-2-ylmethyl)thiazole
Technical Whitepaper: Physicochemical Profiling of 2-(Pyrrolidin-2-ylmethyl)thiazole
Executive Summary
2-(Pyrrolidin-2-ylmethyl)thiazole (C₈H₁₂N₂S) is a specialized heterocyclic building block characterized by a methylene bridge connecting the C2 position of a pyrrolidine ring to the C2 position of a thiazole moiety. Unlike its directly linked analog (2-(pyrrolidin-2-yl)thiazole), the insertion of a methylene spacer disrupts the electronic conjugation between the two rings, imparting distinct physicochemical properties—most notably increased conformational flexibility and a basicity profile more characteristic of isolated aliphatic amines.
This guide provides a comprehensive technical analysis of 2-(Pyrrolidin-2-ylmethyl)thiazole, focusing on its acid-base dissociation constants (pKa), lipophilicity (LogP/D), and synthetic pathways. It is designed for medicinal chemists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and the synthesis of flexible peptide mimetics.
Molecular Architecture & Identification
The compound consists of a saturated pyrrolidine ring linked via a methylene (-CH₂-) spacer to an aromatic thiazole ring. This "homoproline-like" connectivity is critical for applications requiring a flexible distance between the basic amine pharmacophore and the aromatic thiazole.
| Parameter | Data | Notes |
| IUPAC Name | 2-(Pyrrolidin-2-ylmethyl)-1,3-thiazole | |
| Molecular Formula | C₈H₁₂N₂S | Distinct from direct-linked analog (C₇H₁₀N₂S). |
| Molecular Weight | 168.26 g/mol | |
| CAS Number | Not widely listed | Closest analog: 5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole (CAS 2448417-80-7).[1] |
| Chirality | One stereocenter at Pyrrolidine C2 | Typically synthesized as (S)-enantiomer from L-Homoproline. |
| Rotatable Bonds | 2 | C(Pyr)-C(Methyl) and C(Methyl)-C(Thz). |
Physicochemical Parameters
Electronic Properties & Ionization (pKa)
Understanding the ionization state is paramount for solubility and binding affinity. The methylene bridge effectively insulates the pyrrolidine nitrogen from the electron-withdrawing effect of the thiazole ring.
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Pyrrolidine Nitrogen (N1): Acts as a typical secondary aliphatic amine.
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Predicted pKa: ~10.2 – 10.5
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Implication: At physiological pH (7.4), the pyrrolidine nitrogen is >99.9% protonated (cationic). This drives high aqueous solubility but may limit passive membrane permeability without specific transport mechanisms.
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Thiazole Nitrogen (N3'): Acts as a weak base.
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Predicted pKa: ~2.5
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Implication: Neutral at physiological pH. Protonation only occurs under strongly acidic conditions (pH < 2).
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Lipophilicity (LogP / LogD)
The methylene spacer increases lipophilicity compared to the direct-linked analog by adding a non-polar -CH₂- unit, but the compound remains relatively polar due to the secondary amine.
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Predicted LogP (Neutral): 1.1 ± 0.3
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Rationale: Thiazole (+0.[2]44) + Pyrrolidine (-0.2) + Methylene (+0.5) + Corrections.
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Predicted LogD (pH 7.4): -1.5 to -1.0
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Rationale: The cationic charge on the pyrrolidine significantly reduces the distribution coefficient in octanol/water at physiological pH.
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Polar Surface Area (PSA): ~41 Ų (12 Ų for secondary amine + 29 Ų for thiazole N/S). Good range for CNS penetration if the charge is masked.
Solubility Profile
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Water: Highly soluble (>50 mg/mL) as a hydrochloride or trifluoroacetate salt due to the ionized pyrrolidine.
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Organic Solvents: Free base is soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
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Stability: The thiazole ring is susceptible to oxidation (N-oxide formation) under harsh conditions, but the methylene bridge prevents the facile epimerization seen in direct-linked analogs where the alpha-proton is more acidic.
Synthetic & Stability Considerations
Synthetic Pathway (Retrosynthesis)
The most robust synthesis avoids direct alkylation (which favors N-alkylation) and instead utilizes the Hantzsch Thiazole Synthesis starting from a homoproline derivative.
Protocol Overview:
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Starting Material: N-Boc-L-Homoproline (N-Boc-pyrrolidin-2-ylacetic acid).
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Activation: Convert acid to primary amide (via mixed anhydride or EDC/NH₄Cl).
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Thionation: Convert amide to Thioamide using Lawesson’s Reagent.
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Cyclization (Hantzsch): React Thioamide with bromoacetaldehyde (or equivalent alpha-halo ketone/aldehyde) to form the thiazole ring.
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Deprotection: Acidic removal of Boc group (HCl/Dioxane or TFA/DCM).
Visualization: Synthesis & Ionization
Caption: Synthetic route from Homoproline via Hantzsch cyclization and pH-dependent ionization equilibrium.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Context: Accurate pKa determination is essential to validate the "insulating" effect of the methylene bridge.
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Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.
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Titrant: Standardized 0.1 M NaOH (carbonate-free).
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Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
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Procedure:
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Perform a blank titration with the solvent mixture.
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Titrate the sample from pH 2.0 to pH 12.0 at 25°C under inert gas (N₂ or Ar).
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Collect at least 15 data points in the buffer region (pH 9–11).
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Analysis: Use the Bjerrum plot method to determine the pKa. Expect a single inflection point around pH 10.2–10.5 corresponding to the pyrrolidine amine. (Thiazole pKa is likely below the titration starting point).
LogD Measurement (Shake-Flask Method)
Context: Determining lipophilicity at physiological pH.
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Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
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Sample: Dissolve compound in the pre-saturated aqueous phase (concentration ~100 µM).
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Equilibration: Mix equal volumes of organic and aqueous phases in a glass vial. Shake for 1 hour at 25°C. Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm for thiazole absorbance).
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Note: Due to low LogD at pH 7.4, the concentration in octanol will be low. Ensure the HPLC method has sufficient sensitivity (LOD < 1 µM).
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Calculation: LogD = log₁₀([Conc_octanol] / [Conc_aqueous]).
Biological Relevance & Applications
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Fragment-Based Drug Discovery (FBDD): The scaffold serves as a "linker-functionalized" fragment. The methylene bridge allows the thiazole (aromatic interaction) and pyrrolidine (ionic interaction) to adopt optimal orientations within a binding pocket without the steric strain of a direct bond.
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PROTAC Linkers: The secondary amine provides a handle for attachment to E3 ligase ligands (e.g., VHL ligands), while the thiazole can serve as a rigid spacer element.
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Peptide Mimetics: Acts as a Gamma-amino acid mimetic . Unlike the direct-linked analog (which mimics a constrained alpha-amino acid), this structure mimics a longer, more flexible backbone, useful in designing protease inhibitors.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. Link
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Pyrrolidine pKa Data: Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society. Link
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Thiazole Physicochemical Properties: Ertl, P., et al. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry. Link
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Homoproline Synthesis (Precursor): Sasaki, N. A., et al. (1987). "Synthesis of chiral N-protected homoproline derivatives." Journal of Organic Chemistry. Link
